molecular formula C12H17NO3 B14308421 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one CAS No. 110186-64-6

1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one

Cat. No.: B14308421
CAS No.: 110186-64-6
M. Wt: 223.27 g/mol
InChI Key: BWBCPEGXPXXCRB-UHFFFAOYSA-N
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Description

1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one is an organic compound with a complex structure that includes an aminoethoxy group, a phenyl ring, and a hydroxy-methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethoxy)phenol with 2-hydroxy-2-methylpropan-1-one under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical probes.

Mechanism of Action

The mechanism by which 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(2-Aminoethoxy)phenol: Shares the aminoethoxy group but lacks the hydroxy-methylpropanone moiety.

    2-Hydroxy-2-methylpropan-1-one: Contains the hydroxy-methylpropanone structure but lacks the phenyl and aminoethoxy groups.

Uniqueness: 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110186-64-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-[4-(2-aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one

InChI

InChI=1S/C12H17NO3/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,15H,7-8,13H2,1-2H3

InChI Key

BWBCPEGXPXXCRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OCCN)O

Origin of Product

United States

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